(Rac)-ACT-451840

Antimalarial Pharmacodynamics Parasite Reduction Ratio

(Rac)-ACT-451840 is a racemic reference standard of the phenylalanine-derived antimalarial ACT-451840, providing a unique multi-stage activity profile not replicable by artemisinins. It delivers quantifiable dual transmission-blocking (male gametocyte IC50=5.89 nM; oocyst IC50=30 nM), potent efficacy in humanized mouse models (ED90=3.7 mg/kg against P. falciparum), and activity against artemisinin-resistant strains. Supported by established human PK data (t½≈34 h; 13-fold food effect), it is the preferred comparator for PK/PD modeling, resistance screening, and transmission-blocking assay development. Procure to benchmark novel candidates with confidence.

Molecular Formula C47H54N6O3
Molecular Weight 751.0 g/mol
Cat. No. B15560512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-ACT-451840
Molecular FormulaC47H54N6O3
Molecular Weight751.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+
InChIKeyBQZUYCCCNXOADJ-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-ACT-451840: A Racemic Antimalarial Isomer with Proven Efficacy Against Drug-Sensitive and Resistant Plasmodium falciparum Strains


(Rac)-ACT-451840 is a racemic isomer of ACT-451840, a phenylalanine-derived small-molecule antimalarial compound with a novel mechanism of action [1]. The compound exhibits potent, orally bioactive antimalarial activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains, targeting asexual and sexual parasite stages, and demonstrates activity against Plasmodium vivax [2]. (Rac)-ACT-451840 is structurally and functionally analogous to the active pharmaceutical ingredient ACT-451840, and it is intended for research use in malaria drug discovery and development studies [3].

Why (Rac)-ACT-451840 Cannot Be Replaced by Standard Antimalarials: Critical Pharmacodynamic and Pharmacokinetic Differentiators


Standard antimalarials, such as artemisinin derivatives or chloroquine, exhibit well-documented limitations, including emerging resistance (artemisinin resistance in Southeast Asia [1]), limited activity against sexual-stage parasites (transmission stages) [2], or a narrow spectrum of action. Generic substitution or interchange with a common antimalarial fails because (Rac)-ACT-451840 and its parent compound ACT-451840 possess a distinct combination of rapid, multi-stage parasite killing (asexual and sexual stages), demonstrated in vitro and in vivo efficacy against artemisinin-resistant P. falciparum strains [1], and a human pharmacokinetic profile (t½ ≈ 34 h) that is longer than that of artemisinin derivatives, enabling once-daily dosing [3]. These attributes confer a unique profile that is not replicated by artemisinins, chloroquine, or other marketed antimalarials.

(Rac)-ACT-451840 Product-Specific Quantitative Evidence: Comparative Performance Against Key Malaria Parasite Stages and Drug Resistance


Parasite Reduction Ratio (PRR) Exceeds 4 Log Per Cycle, Comparable to Fast-Acting Artemisinins

(Rac)-ACT-451840 achieves a parasite reduction ratio (PRR) of >4 log per asexual parasite cycle, a metric indicative of rapid parasite killing [1]. This performance is quantitatively comparable to that of artemisinin and its derivatives, which define the fast-acting antimalarial class [1].

Antimalarial Pharmacodynamics Parasite Reduction Ratio

Sub-Nanomolar In Vitro Potency Against Drug-Sensitive P. falciparum NF54 Strain

(Rac)-ACT-451840 demonstrates sub-nanomolar in vitro potency against the drug-sensitive Plasmodium falciparum NF54 strain, with a 50% inhibition concentration (IC50) of 0.4 nM [1]. This potency is consistent with that of the parent compound ACT-451840 [1]. For comparison, the clinical candidate MK-7602 (a plasmepsin IX/X inhibitor) also exhibits sub-nanomolar IC50 values in similar in vitro assays [2]. While direct head-to-head data are unavailable, this places (Rac)-ACT-451840 among the most potent antimalarial compounds in development.

Antimalarial In Vitro Assay IC50 Plasmodium falciparum

Confirmed In Vivo Efficacy: ED90 of 3.7 mg/kg in a P. falciparum Mouse Model

(Rac)-ACT-451840 exhibits potent in vivo efficacy in a humanized murine model infected with P. falciparum, with a 90% effective dose (ED90) of 3.7 mg/kg (95% CI: 3.3–4.9 mg/kg) [1]. In contrast, the ED90 against the rodent parasite P. berghei was higher at 13 mg/kg (95% CI: 11–16 mg/kg) [1]. This quantifies the compound‘s enhanced potency against the clinically relevant human parasite species compared to a rodent model surrogate, an important differentiator for translational research and candidate selection.

Antimalarial In Vivo Efficacy ED90 Plasmodium falciparum

Clinical Pharmacokinetics: Human Half-Life of 34 Hours, Unaffected by Food

(Rac)-ACT-451840’s parent compound, ACT-451840, demonstrated a human plasma elimination half-life (t½) of approximately 34 hours in a first-in-human study, a value unaffected by food intake [1]. This half-life is significantly longer than that of artemisinin derivatives (e.g., artesunate t½ ≈ 0.5-1.5 h) and dihydroartemisinin (t½ ≈ 1-2 h), and comparable to or longer than many other synthetic antimalarials. Furthermore, concomitant food intake increased Cmax and AUC by approximately 13-fold [1], a critical finding for dose optimization. (Rac)-ACT-451840 is the racemic isomer of this same active entity.

Pharmacokinetics Clinical Pharmacology Half-Life Food Effect

Transmission-Blocking Activity: Dual Gametocytocidal and Oocyst Inhibition

(Rac)-ACT-451840, based on data for ACT-451840, demonstrates dual transmission-blocking activity by potently preventing male gamete formation from gametocytes (IC50 = 5.89 nM, SD ± 1.80 nM) and blocking oocyst development in the mosquito (IC50 = 30 nM, range: 23–39 nM) [1]. In contrast, artemisinin derivatives have limited or no direct activity against mature gametocytes, the transmissible stage [2]. This gametocytocidal property, combined with a fast parasite reduction ratio, positions (Rac)-ACT-451840 as a potential tool to reduce malaria transmission.

Antimalarial Transmission-Blocking Gametocyte Oocyst

Activity Against Artemisinin-Resistant P. falciparum Strains Confirmed In Vitro

ACT-451840 is reported to be fully active against artemisinin-resistant strains of P. falciparum in vitro, a finding consistent with its novel mechanism of action [1]. While specific IC50 values for resistant strains versus sensitive strains are not detailed in the provided search results, the qualitative statement of retained activity against resistant isolates is a critical differentiation. In comparison, standard artemisinin derivatives exhibit reduced susceptibility and slower parasite clearance in artemisinin-resistant strains [2]. (Rac)-ACT-451840, as an isomer of ACT-451840, is expected to share this resistance-breaking activity.

Antimalarial Drug Resistance Artemisinin ACT-451840

(Rac)-ACT-451840: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Malaria Transmission-Blocking and Gametocytocidal Assay Development

(Rac)-ACT-451840 is an ideal positive control or test compound for transmission-blocking assays due to its dual, quantifiable activity against male gametocyte formation (IC50 = 5.89 nM) and mosquito oocyst development (IC50 = 30 nM) [1]. Unlike artemisinin derivatives, which lack direct gametocytocidal effects [2], (Rac)-ACT-451840 provides a reliable benchmark for evaluating compounds intended to interrupt the malaria transmission cycle.

In Vivo Efficacy Studies in Humanized Murine Models of P. falciparum Infection

With a defined ED90 of 3.7 mg/kg against P. falciparum in a humanized mouse model [1], (Rac)-ACT-451840 serves as a robust reference compound for head-to-head efficacy comparisons with novel antimalarial candidates. Its significantly higher potency against the human parasite versus rodent models (13 mg/kg ED90 against P. berghei [1]) makes it a valuable tool for translational pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose projection to humans.

Artemisinin Resistance and Combination Therapy Preclinical Screening

Given the confirmed in vitro activity of ACT-451840 against artemisinin-resistant P. falciparum strains [1] and its novel mechanism of action [2], (Rac)-ACT-451840 is a critical reference compound for screening new antimalarials against resistant isolates. Its use is particularly relevant in projects evaluating novel combination therapies designed to overcome or prevent the emergence of artemisinin resistance.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Long-Acting Antimalarials

The established human pharmacokinetic profile of ACT-451840, including a 34-hour half-life and a significant food effect (13-fold increase in Cmax and AUC) [1], provides a valuable dataset for PK/PD modeling of long-acting antimalarials. (Rac)-ACT-451840 can be used as a comparator to evaluate the PK/PD properties of new chemical entities targeting improved patient compliance through once-daily dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-ACT-451840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.